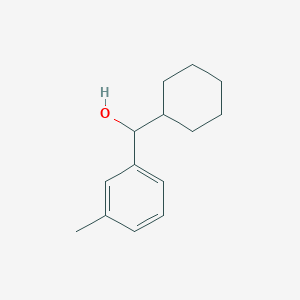

Cyclohexyl (3-methylphenyl)methanol

Beschreibung

Eigenschaften

IUPAC Name |

cyclohexyl-(3-methylphenyl)methanol | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H20O/c1-11-6-5-9-13(10-11)14(15)12-7-3-2-4-8-12/h5-6,9-10,12,14-15H,2-4,7-8H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LOLJFGVTLHRNLI-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC=C1)C(C2CCCCC2)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H20O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

204.31 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis and Characterization of Cyclohexyl(3-methylphenyl)methanol: A Mechanistic and Practical Guide

Executive Summary

In the realm of synthetic medicinal chemistry, the construction of sterically encumbered secondary alcohols is a fundamental operation for developing complex molecular scaffolds. Cyclohexyl(3-methylphenyl)methanol (CAS: 522654-01-9) serves as a prime example of such a versatile building block. This whitepaper outlines an optimized, self-validating protocol for its synthesis via the Grignard reaction—a Nobel Prize-winning methodology that remains the gold standard for carbon-carbon bond formation[1],[2].

Rather than merely listing procedural steps, this guide deconstructs the physical chemistry and thermodynamic realities governing the reaction, ensuring that researchers can execute the synthesis with high yield, safety, and reproducibility.

Retrosynthetic Strategy & Mechanistic Rationale

When designing the synthesis of a secondary alcohol, two distinct Grignard disconnections are typically evaluated. For Cyclohexyl(3-methylphenyl)methanol, the options are:

-

Route A: Cyclohexanecarbaldehyde + m-Tolylmagnesium bromide

-

Route B: m-Tolualdehyde + Cyclohexylmagnesium bromide

Strategic Selection: We select Route B . While both routes are viable, cyclohexyl halides readily undergo metallation to form stable Grignard reagents, and m-tolualdehyde is a highly stable, non-enolizable electrophile.

Mechanistic Causality: The reaction proceeds via the nucleophilic addition of the carbanion-like carbon of the Grignard reagent to the electrophilic carbonyl carbon of the aldehyde[3]. The magnesium center acts as a Lewis acid, coordinating with the carbonyl oxygen to increase its electrophilicity. This forms a magnesium alkoxide intermediate, which is subsequently neutralized during an acidic workup to yield the target alcohol[4].

Figure 1: Mechanistic workflow of the Grignard addition to m-tolualdehyde.

Quantitative Stoichiometry & Reagent Data

To ensure a complete conversion of the limiting reagent (m-tolualdehyde), a slight excess of the Grignard reagent is employed.

| Reagent | MW ( g/mol ) | Eq. | Amount | Moles | Density (g/mL) |

| m-Tolualdehyde | 120.15 | 1.0 | 1.20 g | 10.0 mmol | 1.019 |

| Cyclohexyl bromide | 163.06 | 1.2 | 1.96 g | 12.0 mmol | 1.324 |

| Magnesium turnings | 24.31 | 1.3 | 0.316 g | 13.0 mmol | - |

| Iodine (initiator) | 253.81 | Cat. | ~10 mg | - | - |

| THF (anhydrous) | 72.11 | - | 20 mL | - | 0.889 |

Self-Validating Experimental Protocol

The following protocol is designed as a self-validating system. Each phase includes a checkpoint to verify the success of the chemical transformation before proceeding.

Phase 1: Activation and Metallation (Grignard Formation)

-

Setup: Flame-dry a 3-neck round-bottom flask equipped with a reflux condenser, addition funnel, and magnetic stirrer under a strict Argon atmosphere.

-

Causality: Grignard reagents are highly polarized and act as strong bases. Atmospheric moisture will rapidly protonate the reagent to form cyclohexane, while oxygen will insert into the C-Mg bond to form an alkyl hydroperoxide[2].

-

-

Activation: Introduce 13.0 mmol of magnesium turnings and a single crystal of iodine (~10 mg).

-

Initiation: Add 5 mL of anhydrous THF, followed by 5% of the total cyclohexyl bromide charge (0.6 mmol).

-

Validation Checkpoint: Do not proceed until the solution transitions from brown (I₂) to colorless/pale yellow, accompanied by a localized exotherm and visible bubbling at the metal surface. This confirms initiation.

-

-

Elongation: Once initiated, dilute with the remaining 15 mL of THF and add the rest of the cyclohexyl bromide dropwise over 30 minutes, maintaining a gentle reflux.

-

Causality: THF is chosen over diethyl ether because it strongly coordinates the magnesium center, shifting the Schlenk equilibrium toward the monomeric Grignard species and enhancing its solubility[2].

-

Phase 2: Nucleophilic Addition

-

Cooling: Cool the freshly prepared cyclohexylmagnesium bromide solution to 0 °C using an ice bath.

-

Addition: Dissolve 10.0 mmol of m-tolualdehyde in 5 mL of anhydrous THF and add it dropwise to the Grignard solution over 20 minutes.

-

Causality: Cyclohexylmagnesium bromide possesses beta-hydrogens. In sterically hindered scenarios, bulky Grignard reagents can act as reducing agents, transferring a beta-hydride to the carbonyl carbon to produce cyclohexene and m-methylbenzyl alcohol as byproducts. Maintaining a controlled addition rate at 0 °C minimizes this competing pathway[4].

-

-

Propagation: Remove the ice bath and allow the reaction to stir at room temperature for 2 hours.

-

Validation Checkpoint: Perform a TLC check (Hexane:EtOAc 9:1). The disappearance of the UV-active m-tolualdehyde spot (Rf ~0.6) and the appearance of a new, lower Rf spot (~0.3) confirms complete conversion.

-

Phase 3: Quench and Purification

-

Quenching: Cool the mixture back to 0 °C and carefully add 10 mL of saturated aqueous NH₄Cl dropwise.

-

Causality: Grignard reagents and their alkoxide intermediates are strongly basic[4]. Quenching with a strong mineral acid (e.g., HCl) risks acid-catalyzed dehydration of the newly formed secondary alcohol into a conjugated alkene. A mild proton source like NH₄Cl safely neutralizes the alkoxide while preserving the structural integrity of the alcohol[5].

-

-

Extraction: Extract the aqueous layer with diethyl ether (3 × 15 mL). Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

-

Purification: Purify the crude residue via flash column chromatography (Hexane/EtOAc gradient) to yield the pure product.

Figure 2: Step-by-step experimental workflow for the synthesis and purification.

Analytical Characterization Standards

To verify the structural identity and purity of the synthesized Cyclohexyl(3-methylphenyl)methanol, compare the isolated product against the following expected analytical signals:

| Technique | Expected Signal / Peak | Structural Assignment |

| ¹H NMR (CDCl₃) | δ 7.10 - 7.25 (m, 4H) | Aromatic protons (m-tolyl ring) |

| ¹H NMR (CDCl₃) | δ 4.35 (d, J = 7.0 Hz, 1H) | Carbinol proton (CH-OH) |

| ¹H NMR (CDCl₃) | δ 2.35 (s, 3H) | Ar-CH₃ (Methyl group on aromatic ring) |

| ¹H NMR (CDCl₃) | δ 1.00 - 1.90 (m, 11H) | Cyclohexyl ring protons |

| IR (ATR) | ~3350 cm⁻¹ (broad) | O-H stretch (secondary alcohol) |

| MS (ESI+) | m/z 187.1 | [M - OH]⁺ (characteristic loss of water) |

Safety & Scalability Considerations

-

Induction Period & Runaway Risk: The formation of the Grignard reagent often features a delayed induction period[3]. If the alkyl halide is added too rapidly before initiation occurs, a dangerous buildup of unreacted halide can lead to a sudden, uncontrollable exothermic runaway reaction once the passivating layer is finally breached[2].

-

Quench Exotherm: The neutralization of unreacted Grignard reagent and magnesium alkoxides with aqueous solutions is highly exothermic. Quenching must strictly be performed at 0 °C with vigorous stirring to dissipate heat safely[5].

References

-

Title: Accessing the synthesis of natural products and their analogues enabled by the Barbier reaction: a review Source: RSC Publishing URL: [Link]

-

Title: Reactions of Grignard Reagents Source: Master Organic Chemistry URL: [Link]

-

Title: Working with Hazardous Chemicals Source: Organic Syntheses URL: [Link]

-

Title: Grignard reagent Source: Wikipedia URL: [Link]

-

Title: AO_Brochure-Grignard.pdf Source: ResearchGate URL: [Link]

Sources

- 1. Accessing the synthesis of natural products and their analogues enabled by the Barbier reaction: a review - RSC Advances (RSC Publishing) DOI:10.1039/D4RA05646A [pubs.rsc.org]

- 2. Grignard reagent - Wikipedia [en.wikipedia.org]

- 3. researchgate.net [researchgate.net]

- 4. masterorganicchemistry.com [masterorganicchemistry.com]

- 5. orgsyn.org [orgsyn.org]

An In-depth Technical Guide to Cyclohexyl(3-methylphenyl)methanol (CAS: 522654-01-9)

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of Cyclohexyl(3-methylphenyl)methanol, a secondary alcohol with potential applications in organic synthesis and medicinal chemistry. While specific literature on this compound is limited, this document extrapolates from established chemical principles and data from analogous structures to present its physicochemical properties, plausible synthetic routes, expected spectroscopic characteristics, and potential areas of biological investigation. This guide serves as a foundational resource for researchers interested in the synthesis, characterization, and potential applications of this and related molecules.

Introduction

Cyclohexyl(3-methylphenyl)methanol, with the CAS number 522654-01-9, is a secondary alcohol characterized by a cyclohexyl group and a 3-methylphenyl (m-tolyl) group attached to a carbinol center. Its structure combines an aliphatic cycloalkane with an aromatic ring, offering a scaffold with potential for diverse chemical modifications and biological activities. The strategic placement of the methyl group on the phenyl ring can influence its electronic and steric properties, potentially impacting its reactivity and interaction with biological targets. This guide aims to provide a detailed technical overview of this compound, drawing upon foundational organic chemistry principles and data from structurally similar molecules to elucidate its properties and potential.

Physicochemical Properties

Based on its structure and information from commercial suppliers, the key physicochemical properties of Cyclohexyl(3-methylphenyl)methanol are summarized in the table below.[1]

| Property | Value | Source |

| CAS Number | 522654-01-9 | [1] |

| Molecular Formula | C14H20O | [1] |

| Molecular Weight | 204.31 g/mol | [1] |

| Synonyms | Cyclohexyl(m-tolyl)methanol | [1] |

| Appearance | Likely a colorless to pale yellow liquid or low-melting solid | Inferred |

| Solubility | Expected to be soluble in common organic solvents (e.g., ethers, alcohols, chlorinated solvents) and poorly soluble in water | Inferred |

| Purity (Typical) | 95% | [1] |

| Storage Temperature | 2-8°C | [1] |

Synthesis Strategies

Grignard Reaction from 3-Bromotoluene and Cyclohexanecarboxaldehyde

A common and effective method for the synthesis of secondary alcohols is the Grignard reaction.[2][3][4] This approach would involve the reaction of a Grignard reagent derived from 3-bromotoluene with cyclohexanecarboxaldehyde.

Workflow Diagram:

Caption: Proposed Grignard synthesis of Cyclohexyl(3-methylphenyl)methanol.

Experimental Protocol:

-

Grignard Reagent Preparation: In a flame-dried, three-necked flask equipped with a reflux condenser, a dropping funnel, and a magnetic stirrer, add magnesium turnings (1.2 eq). Cover the magnesium with anhydrous diethyl ether. Add a small crystal of iodine to initiate the reaction. Slowly add a solution of 3-bromotoluene (1.0 eq) in anhydrous diethyl ether through the dropping funnel. The reaction is initiated by gentle warming and maintained at a gentle reflux until most of the magnesium is consumed.

-

Reaction with Aldehyde: Cool the Grignard reagent solution to 0°C in an ice bath. Add a solution of cyclohexanecarboxaldehyde (1.0 eq) in anhydrous diethyl ether dropwise from the dropping funnel. After the addition is complete, allow the mixture to warm to room temperature and stir for an additional 1-2 hours.

-

Workup: Quench the reaction by slowly adding a saturated aqueous solution of ammonium chloride. Extract the aqueous layer with diethyl ether (3x). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter.

-

Purification: Remove the solvent under reduced pressure. The crude product can be purified by column chromatography on silica gel or by vacuum distillation.

Reduction of Cyclohexyl(3-methylphenyl)methanone

An alternative route involves the reduction of the corresponding ketone, Cyclohexyl(3-methylphenyl)methanone (CAS 3277-78-9).[5] This ketone can be synthesized via a Friedel-Crafts acylation of toluene with cyclohexanecarbonyl chloride, followed by reduction to the secondary alcohol.

Workflow Diagram:

Caption: Proposed synthesis via reduction of the corresponding ketone.

Experimental Protocol:

-

Ketone Synthesis: To a stirred suspension of anhydrous aluminum chloride (1.1 eq) in an appropriate solvent (e.g., dichloromethane) at 0°C, add cyclohexanecarbonyl chloride (1.0 eq) dropwise. Then, add toluene (excess) dropwise, maintaining the temperature below 5°C. After the addition, allow the reaction to stir at room temperature until completion (monitored by TLC). Carefully pour the reaction mixture onto crushed ice with concentrated HCl. Separate the organic layer, wash with water, sodium bicarbonate solution, and brine. Dry over anhydrous sodium sulfate and remove the solvent to obtain the crude ketone. Purify by vacuum distillation or recrystallization.

-

Reduction: Dissolve the purified Cyclohexyl(3-methylphenyl)methanone (1.0 eq) in methanol (for NaBH4) or anhydrous THF (for LiAlH4) at 0°C. Add sodium borohydride (1.5 eq) or lithium aluminum hydride (1.1 eq) portion-wise. Stir the mixture at room temperature until the reaction is complete (monitored by TLC).

-

Workup (for NaBH4): Add acetone to quench the excess NaBH4. Remove the solvent under reduced pressure. Add water and extract with ethyl acetate. Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate to give the product.

-

Workup (for LiAlH4): Carefully quench the reaction by the sequential addition of water, 15% NaOH solution, and water (Fieser workup). Filter the resulting aluminum salts and wash with THF. Concentrate the filtrate to obtain the product.

-

Purification: The crude alcohol can be purified by column chromatography or vacuum distillation.

Spectroscopic Characterization (Predicted)

Direct spectroscopic data for Cyclohexyl(3-methylphenyl)methanol is not widely published. However, its expected spectral characteristics can be predicted based on the analysis of its functional groups and comparison with analogous structures like cyclohexyl(phenyl)methanol.[6]

¹H NMR Spectroscopy

The proton NMR spectrum is expected to show distinct signals for the aromatic, carbinol, cyclohexyl, and methyl protons.

| Proton | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration |

| Aromatic (C₆H₄) | 7.0 - 7.3 | Multiplet | 4H |

| Carbinol (CH-OH) | ~4.5 | Doublet (or broad singlet) | 1H |

| Hydroxyl (OH) | Variable (1.5 - 4.0) | Broad Singlet | 1H |

| Aromatic Methyl (CH₃) | ~2.3 | Singlet | 3H |

| Cyclohexyl (C₆H₁₁) | 1.0 - 2.0 | Multiplet | 11H |

¹³C NMR Spectroscopy

The carbon NMR spectrum will provide information on the number and types of carbon atoms in the molecule.

| Carbon | Predicted Chemical Shift (δ, ppm) |

| Aromatic (quaternary, C-CH) | ~140-145 |

| Aromatic (quaternary, C-CH₃) | ~138 |

| Aromatic (CH) | ~125-130 |

| Carbinol (CH-OH) | ~75-80 |

| Cyclohexyl (CH) | ~40-45 |

| Cyclohexyl (CH₂) | ~25-30 |

| Aromatic Methyl (CH₃) | ~21 |

Infrared (IR) Spectroscopy

The IR spectrum will be characterized by the presence of a hydroxyl group and the aromatic and aliphatic C-H bonds.[6]

| Functional Group | Wavenumber (cm⁻¹) | Intensity |

| O-H stretch (alcohol) | 3600 - 3200 | Strong, Broad |

| C-H stretch (aromatic) | 3100 - 3000 | Medium |

| C-H stretch (aliphatic) | 3000 - 2850 | Strong |

| C=C stretch (aromatic) | 1600 - 1450 | Medium |

| C-O stretch (secondary alcohol) | ~1050 | Strong |

Mass Spectrometry

The mass spectrum under electron ionization (EI) is expected to show the molecular ion peak (M⁺) and characteristic fragmentation patterns.[6]

-

Molecular Ion (M⁺): m/z = 204.31

-

Key Fragmentation Pathways:

-

Loss of water (M⁺ - 18) to give a peak at m/z = 186.

-

Loss of the cyclohexyl group (M⁺ - 83) to give a peak at m/z = 121.

-

Cleavage to form the cyclohexyl cation (m/z = 83).

-

Cleavage to form the 3-methylbenzyl cation (m/z = 105).

-

Potential Applications and Areas for Future Research

While specific applications for Cyclohexyl(3-methylphenyl)methanol have not been documented, its structural motifs suggest several promising avenues for investigation in drug discovery and materials science.

Medicinal Chemistry

-

Antimicrobial Agents: Substituted benzyl alcohols have been shown to possess antibacterial and antifungal properties.[7][8] The combination of the lipophilic cyclohexyl group and the substituted phenyl ring in this molecule could lead to compounds with interesting antimicrobial profiles.

-

Anticancer Agents: The cyclohexyl ring is a feature in some potent anticancer agents, such as certain taxoid analogs.[9] The structure of Cyclohexyl(3-methylphenyl)methanol could serve as a scaffold for the development of novel cytotoxic compounds.

-

CNS-Active Agents: The cyclohexyl moiety is also present in various compounds targeting the central nervous system. Further derivatization could lead to molecules with activity at various receptors.

Logical Flow for Biological Screening:

Caption: A proposed workflow for the biological evaluation of Cyclohexyl(3-methylphenyl)methanol.

Organic Synthesis and Materials Science

The hydroxyl group of Cyclohexyl(3-methylphenyl)methanol can be readily functionalized to create a variety of derivatives, including esters, ethers, and halides. These derivatives could serve as valuable intermediates in multi-step organic syntheses or as building blocks for novel polymers and other materials.

Safety and Handling

Specific toxicity data for Cyclohexyl(3-methylphenyl)methanol is not available. However, as with any chemical, it should be handled with appropriate care in a well-ventilated laboratory. Standard personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, should be worn. Based on related structures, it may be an irritant to the skin, eyes, and respiratory tract.

Conclusion

Cyclohexyl(3-methylphenyl)methanol (CAS 522654-01-9) is a secondary alcohol with a structure that suggests potential for further investigation in both medicinal chemistry and organic synthesis. While direct research on this specific compound is limited, this guide has provided a comprehensive overview based on established chemical principles and data from analogous compounds. The proposed synthetic routes are robust and should be readily achievable in a standard organic chemistry laboratory. The predicted spectroscopic data provides a benchmark for the characterization of this molecule. The potential biological activities, particularly in the areas of antimicrobial and anticancer research, warrant further investigation. This technical guide serves as a valuable starting point for researchers interested in exploring the chemistry and potential applications of Cyclohexyl(3-methylphenyl)methanol.

References

- Preparation and the Antibacterial and Antifungal Properties of Some Substituted Benzyl Alcohols. Journal of Pharmacy and Pharmacology.

- Cyclohexyl(phenyl)methanol | 945-49-3. Benchchem.

- Synthesis and structure-activity relationships of new antitumor taxoids. Effects of cyclohexyl substitution at the C-3' and/or C-2 of taxotere (docetaxel). PubMed.

- Enzymatic Synthesis of Flavours and Fragrances, Antioxidants and Antimicrobials on the Example of Benzyl Alcohol and Its Selected Deriv

- Cyclohexyl (3-methylphenyl)methanol | 522654-01-9. Sigma-Aldrich.

- The Grignard Reaction. University of Wisconsin-Madison Chemistry Department.

- Reactions with Grignard Reagents. Chemistry LibreTexts.

- Cyclohexyl(3-methylphenyl)methanone | 3277-78-9. CymitQuimica.

- METAL HYDRIDE REDUCTION OF KETONES: STEREOCHEMISTRY AND KINETICS. Georgia Institute of Technology.

- Grignard Reagents For Addition To Aldehydes and Ketones. Master Organic Chemistry.

Sources

- 1. Cyclohexyl (3-methylphenyl)methanol | 522654-01-9 [sigmaaldrich.com]

- 2. The Grignard Reaction [cs.gordon.edu]

- 3. chem.libretexts.org [chem.libretexts.org]

- 4. masterorganicchemistry.com [masterorganicchemistry.com]

- 5. CAS 3277-78-9: Cyclohexyl(3-methylphenyl)methanone [cymitquimica.com]

- 6. Cyclohexyl(phenyl)methanol | 945-49-3 | Benchchem [benchchem.com]

- 7. academic.oup.com [academic.oup.com]

- 8. mdpi.com [mdpi.com]

- 9. Synthesis and structure-activity relationships of new antitumor taxoids. Effects of cyclohexyl substitution at the C-3' and/or C-2 of taxotere (docetaxel) - PubMed [pubmed.ncbi.nlm.nih.gov]

Structural Elucidation of Cyclohexyl(3-methylphenyl)methanol: An Advanced Guide to ¹H and ¹³C NMR Spectroscopy

Executive Summary

Cyclohexyl(3-methylphenyl)methanol—often referred to as cyclohexyl(m-tolyl)methanol—is a secondary alcohol characterized by a bulky aliphatic ring adjacent to an aromatic system. In fragment-based drug design and synthetic methodology, this structural motif is highly valued for its ability to balance lipophilicity with hydrogen-bonding potential. This technical guide provides a rigorous breakdown of its ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectra, detailing the causality behind chemical shifts, spin-spin coupling networks, and the self-validating protocols required for high-fidelity data acquisition.

Structural Dynamics and Spin Systems

To accurately interpret the NMR spectra of cyclohexyl(3-methylphenyl)methanol, one must first deconstruct the molecule into its three primary spin systems:

-

The m-Tolyl Ring: An electron-rich aromatic system where the methyl group exerts a weak electron-donating inductive effect (+I), subtly altering the electron density at the ortho and para positions.

-

The Benzylic Core (CH-OH): The chiral center of the molecule. The highly electronegative oxygen atom strongly deshields the adjacent methine proton and carbon via the inductive effect (-I).

-

The Cyclohexyl Ring: A dynamic aliphatic system that undergoes rapid chair-chair interconversion at room temperature, leading to complex, partially averaged multiplet signals.

Understanding the interplay between these systems—specifically how the bulky m-tolyl and hydroxyl groups bias the conformational equilibrium of the cyclohexyl ring to minimize 1,3-diaxial interactions—is essential for predicting coupling constants.

¹H NMR Spectral Interpretation

The ¹H NMR spectrum of this compound is defined by distinct regions corresponding to its structural domains. The aromatic region displays the characteristic splitting pattern of a 1,3-disubstituted (meta) benzene ring.

Causality of Key Signals:

-

The Benzylic Proton: Appears as a distinct doublet at δ 4.35 ppm[1]. This multiplicity is caused by scalar coupling (³J ≈ 7.2 Hz) exclusively to the adjacent methine proton of the cyclohexyl ring. Coupling to the hydroxyl proton is typically not observed in standard CDCl₃ due to rapid intermolecular proton exchange, which averages the spin states to a broad singlet[2].

-

Cyclohexyl Dynamics: The 11 protons of the cyclohexyl ring appear as a highly overlapping, complex multiplet between δ 0.90 and 2.00 ppm[2]. This complexity arises because the rapid chair-chair flip partially averages the axial and equatorial environments, while extensive homonuclear coupling (²J and ³J) further splits the signals.

Table 1: ¹H NMR Assignments (400 MHz, CDCl₃)

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Coupling Constant (J, Hz) | Assignment |

| 7.25 | t | 1H | 7.4 | Aromatic H-5 (m-tolyl) |

| 7.12 | td | 3H | 8.0, 2.0 | Aromatic H-2, H-4, H-6 |

| 4.35 | d | 1H | 7.2 | Benzylic CH-OH |

| 2.38 | s | 3H | - | Aryl CH₃ |

| 1.80 - 2.00 | br s | 1H | - | OH (Exchangeable) |

| 0.90 - 2.00 | m | 11H | - | Cyclohexyl CH and CH₂ |

| (Data synthesized from empirical observations and structurally analogous compounds[1][2]) |

¹³C NMR Spectral Interpretation

The ¹³C spectrum spans a wide chemical shift range, reflecting the diverse carbon hybridization states (sp² and sp³).

Causality of Key Signals:

-

The Benzylic Carbon: Deshielded significantly to δ ~79.5 ppm[2]. The electronegative oxygen atom pulls electron density away from the carbon nucleus, reducing the local diamagnetic shielding and forcing the resonance downfield.

-

Aromatic Carbons: The quaternary carbons (C1 and C3) are the most deshielded due to their attachment to the hydroxyl-bearing carbon and the methyl group, respectively. The remaining aromatic methine carbons resonate between 123.8 and 128.2 ppm, governed by the aromatic ring current.

Table 2: Expected ¹³C NMR Assignments (100 MHz, CDCl₃)

| Chemical Shift (δ, ppm) | Carbon Type | Assignment | Causality / Electronic Environment |

| ~143.6 | C (Quat) | Ar-C1 (attached to CHOH) | Deshielded by benzylic oxygen proximity |

| ~137.8 | C (Quat) | Ar-C3 (attached to CH₃) | Deshielded by methyl inductive effect |

| 123.8 - 128.2 | CH | Ar-C2, C4, C5, C6 | Aromatic ring current effect |

| ~79.5 | CH | Benzylic CH-OH | Strong -I effect from oxygen |

| ~44.9 | CH | Cyclohexyl CH | Deshielded by adjacent benzylic center |

| 26.0 - 29.3 | CH₂ | Cyclohexyl CH₂ (x5) | Standard aliphatic shielding |

| ~21.5 | CH₃ | Aryl CH₃ | Shielded sp³ carbon attached to sp² center |

Experimental Workflows and Self-Validating Protocols

To ensure high-fidelity data, the acquisition protocol must be rigorously controlled. The following step-by-step methodology incorporates self-validating checks to guarantee spectral accuracy.

Step-by-Step Methodology: NMR Sample Preparation and Acquisition

-

Sample Preparation: Weigh 15–20 mg of the purified cyclohexyl(3-methylphenyl)methanol. Dissolve completely in 0.6 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v Tetramethylsilane (TMS) as an internal reference. Transfer to a high-quality 5 mm NMR tube. Validation Check: Ensure the solution is perfectly clear; particulate matter causes magnetic susceptibility gradients that ruin resolution.

-

Locking and Shimming: Insert the sample into a 400 MHz (or higher) NMR spectrometer. Lock the spectrometer to the deuterium resonance of CDCl₃. Perform gradient shimming (e.g., TopShim) to optimize the B₀ magnetic field homogeneity. Validation Check: The TMS peak width at half-height must be <1.0 Hz.

-

¹H NMR Acquisition: Load a standard 1D proton pulse sequence (e.g., zg30). Set the relaxation delay (D1) to 1.5 seconds to allow for complete longitudinal relaxation (T₁) of the protons. Acquire 16 to 32 transients.

-

¹³C NMR Acquisition: Load a proton-decoupled 1D carbon sequence (e.g., zgpg30). Because ¹³C has a low natural abundance (1.1%) and quaternary carbons (like Ar-C1 and Ar-C3) have exceptionally long T₁ relaxation times, set D1 to 2.0–3.0 seconds. Acquire a minimum of 512 transients to achieve an adequate signal-to-noise ratio (SNR).

-

Data Processing: Apply a Fourier Transform (FT) to the Free Induction Decay (FID). For ¹³C, apply a line broadening (LB) of 1.0 Hz before FT to enhance SNR. Perform zero-order and first-order phase correction. Calibrate the spectra using TMS (δ 0.00 ppm) or the residual solvent peaks (CHCl₃: ¹H δ 7.26 ppm, ¹³C δ 77.16 ppm).

Visualizations

Standardized NMR acquisition and processing workflow for structural elucidation.

Key homonuclear (COSY) and heteronuclear (HMBC) spin-spin coupling networks.

References

- "Supporting Information - Optimization of the reaction conditions", Amazon S3.

- "Hydroxyamide-Functionalized Azolium Anchored on Merrifield Resin for Enantioselective Ir-Catalyzed Reduction of Ketones with Silane", MDPI.

Sources

Mass spectrometry analysis of Cyclohexyl (3-methylphenyl)methanol.

Mass Spectrometry Analysis of Cyclohexyl(3-methylphenyl)methanol: A Comprehensive Guide to Fragmentation Mechanisms and Analytical Workflows

As a Senior Application Scientist specializing in small molecule characterization, I approach the mass spectrometric analysis of (CAS: 522654-01-9) not merely as a routine assay, but as an exercise in structural thermodynamics. The molecule (C14H20O, Exact Mass: 204.1514 Da) features a distinct structural triad: a central carbinol carbon flanked by a bulky, aliphatic cyclohexyl ring and an electron-rich m-tolyl (3-methylphenyl) system. This specific architecture dictates its ionization efficiency, thermal stability, and fragmentation topology across both gas-phase and desolvated environments.

Gas-Phase Dynamics: Electron Ionization (EI) GC-MS

Under standard 70 eV electron impact, the molecule forms a transient radical cation [M]+• at m/z 204. However, due to the high internal energy imparted during ionization and the exceptional stability of the resulting product ions, the intact molecular ion peak is typically weak (<5% relative abundance), a phenomenon widely documented for analogous benzylic alcohols by [1] and [2].

The Causality of Alpha-Cleavage: The dominant fragmentation route is alpha-cleavage, as the central carbon-carbon bonds are highly susceptible to homolytic cleavage.

-

Base Peak Formation (m/z 121): The loss of the cyclohexyl radical (•C6H11, 83 Da) yields the highly resonance-stabilized m-tolyl-CH=OH+ oxonium ion at m/z 121. The electron-donating methyl group on the phenyl ring stabilizes this cation via hyperconjugation, driving the reaction forward to make it the undisputed base peak (100% abundance).

-

Minor Alpha-Cleavage (m/z 113): Conversely, the loss of the m-tolyl radical (•C7H7, 91 Da) yields the cyclohexyl-CH=OH+ ion at m/z 113. According to Stevenson's Rule, the charge preferentially resides on the fragment with the lowest ionization energy. The extensive pi-conjugation of the m-tolyl-stabilized oxonium ensures m/z 121 dominates over m/z 113.

Secondary Pathways:

-

Dehydration: The loss of water (18 Da) via a cyclic transition state yields a radical cation at m/z 186 [M-H2O]+•.

-

Tropylium Cascade: The m/z 121 ion undergoes subsequent loss of carbon monoxide (CO, 28 Da) to form a methyltropylium cation at m/z 93, a hallmark of alkyl-benzene derivatives as noted by [3] and [4].

Logical relationship of EI-MS fragmentation pathways for Cyclohexyl(3-methylphenyl)methanol.

Desolvated Ionization: Electrospray Ionization (ESI) LC-MS/MS

Transitioning to liquid chromatography requires a paradigm shift in ionization strategy. Secondary benzylic alcohols are notoriously poor candidates for positive mode ESI ([M+H]+) because the hydroxyl oxygen is a weak proton acceptor.

The Causality of In-Source Dehydration: Instead of yielding a stable protonated molecule, the intermediate[M+H]+ is thermodynamically unstable and instantly undergoes in-source dehydration. As supported by electrochemical and spectrometric studies on benzylic alcohols published in [5], the loss of H2O (18 Da) generates a highly stable diaryl/alkyl-aryl methyl carbocation at m/z 187 ([M+H-H2O]+).

Collision-Induced Dissociation (CID): When the m/z 187 precursor is isolated in Q1 and accelerated into a collision cell with Argon gas, it undergoes a neutral loss of cyclohexene (82 Da) via a hydride shift mechanism, yielding the methylbenzyl cation at m/z 105. This transition (187 → 105) serves as the primary quantifier for Multiple Reaction Monitoring (MRM).

Step-by-step LC-MS/MS experimental workflow and ion transition logic.

Self-Validating Experimental Protocols

To ensure absolute trustworthiness and reproducibility, the following protocols are designed as self-validating systems, incorporating internal causality and strict system suitability checks.

Protocol A: GC-MS (EI) Analytical Workflow

-

Sample Preparation: Dilute the analyte to 10 µg/mL in GC-grade dichloromethane (DCM).

-

Causality: DCM provides optimal solubility and exhibits minimal expansion volume in the heated GC inlet compared to methanol, preventing backflash and sample loss.

-

-

Chromatographic Separation: Inject 1 µL (Split 10:1) onto a DB-5MS capillary column (30m x 0.25mm x 0.25µm).

-

Causality: The 5% phenyl-methylpolysiloxane stationary phase perfectly matches the pi-electron density of the m-tolyl group, mitigating peak tailing.

-

-

Thermal Gradient: 80°C (hold 1 min), ramp at 15°C/min to 280°C (hold 5 min).

-

System Validation: Prior to sample analysis, inject a DCM blank followed by a 1 µg/mL standard. The system is validated only if the m/z 121 peak exhibits a Signal-to-Noise (S/N) ratio > 100:1 and a peak asymmetry factor between 0.9 and 1.1.

Protocol B: LC-MS/MS (ESI+) Analytical Workflow

-

Sample Preparation: Prepare a 1 µg/mL solution in Methanol:Water (50:50, v/v) supplemented with 0.1% Formic Acid.

-

Causality: Formic acid acts as the critical proton donor, driving the initial protonation required for the subsequent in-source dehydration to m/z 187.

-

-

Chromatographic Separation: Inject 2 µL onto an Acquity UPLC BEH C18 column (50 mm x 2.1 mm, 1.7 µm).

-

Causality: The high-density C18 phase ensures robust retention of the lipophilic cyclohexyl moiety, preventing early elution in the void volume.

-

-

Mass Spectrometry (MRM): Set capillary voltage to 3.0 kV and source temperature to 150°C. Monitor the 187 → 105 transition (Collision Energy: 20 eV).

-

System Validation: Monitor the 187 → 91 qualifier transition. The protocol is self-validated if the ion ratio between the quantifier (105) and qualifier (91) remains within ±15% of the established standard.

Data Presentation: Quantitative Summaries

Table 1: GC-MS (EI) Diagnostic Ions and Relative Abundances

| m/z | Ion Assignment | Relative Abundance | Mechanistic Origin |

| 204 | [M]+• | < 5% | Intact radical cation |

| 186 | [M-H2O]+• | 10 - 15% | Dehydration |

| 121 | [m-Tolyl-CH=OH]+ | 100% (Base) | Alpha-cleavage (Loss of •C6H11) |

| 113 | [Cyclohexyl-CH=OH]+ | < 10% | Alpha-cleavage (Loss of •C7H7) |

| 93 | [C7H9]+ | 40 - 50% | Loss of CO from m/z 121 |

Table 2: LC-MS/MS (ESI+) MRM Parameters

| Precursor Ion (m/z) | Product Ion (m/z) | Dwell Time (ms) | Collision Energy (eV) | Purpose |

| 187.1 | 105.1 | 50 | 20 | Quantifier |

| 187.1 | 91.1 | 50 | 35 | Qualifier |

References

-

alpha-Cyclohexylbenzenemethanol | CID 95668 Source: PubChem - NIH URL:[Link]

-

Benzyl alcohol - Mass spectrum (electron ionization) Source: NIST WebBook URL:[Link]

-

Metal-Free Direct Electrochemical Deoxygenation of Benzylic Alcohols Source: PubMed Central (PMC) - NIH URL: [Link]

-

Mass Spectrometry Fragmentation Mechanisms Source: Career Endeavour URL: [Link]

Sources

Application Note: High-Yield Synthesis of Cyclohexyl(3-methylphenyl)methanol via Grignard Addition

Target Audience: Researchers, Synthetic Chemists, and Drug Development Professionals Process Focus: Nucleophilic addition, exotherm control, and selective quenching

Scientific Rationale and Mechanistic Design

The synthesis of secondary alcohols via the Grignard reaction is a foundational transformation in medicinal chemistry and drug development[1]. This application note details the optimized synthesis of Cyclohexyl(3-methylphenyl)methanol through the nucleophilic addition of cyclohexylmagnesium bromide to m-tolualdehyde.

Causality in Reaction Design

To ensure high fidelity and yield, the experimental parameters have been designed around the specific chemical behavior of the substrates:

-

Substrate Advantage (Zero Enolization): A common failure mode in Grignard additions to aldehydes is competitive enolization, where the Grignard reagent acts as a base rather than a nucleophile, deprotonating the α -carbon and reducing the yield[2]. Because m-tolualdehyde is an aromatic aldehyde, it lacks α -hydrogens. This structural feature forces the cyclohexylmagnesium bromide to act exclusively as a nucleophile, maximizing the conversion to the desired alkoxide intermediate.

-

Solvent Coordination: Anhydrous Tetrahydrofuran (THF) is utilized as the solvent. The oxygen lone pairs in THF coordinate with the electrophilic magnesium atom, stabilizing the Grignard reagent and preventing the precipitation of Schlenk equilibrium byproducts.

-

Thermal Control: The nucleophilic attack of the Grignard reagent on the carbonyl carbon is highly exothermic[3]. Initiating the reaction at 0 °C suppresses potential side reactions, such as the reduction of the aldehyde via β -hydride transfer from the cyclohexyl ring.

Workflow and mechanistic progression of the Grignard addition to m-tolualdehyde.

Quantitative Reaction Parameters

The following stoichiometric ratios ensure complete consumption of the electrophile while maintaining a manageable exotherm during the addition and quenching phases.

| Reagent / Material | Molecular Weight ( g/mol ) | Equivalents | Amount | Role |

| m-Tolualdehyde | 120.15 | 1.0 | 10.0 mmol (1.20 g) | Electrophile |

| Cyclohexylmagnesium bromide | 187.38 | 1.2 | 12.0 mmol (6.0 mL) | Nucleophile (2M in THF) |

| Anhydrous THF | 72.11 | - | 20.0 mL | Solvent |

| Saturated NH₄Cl (aq) | 53.49 | Excess | 15.0 mL | Mild Quenching Agent |

| Ethyl Acetate (EtOAc) | 88.11 | - | 3 x 20.0 mL | Extraction Solvent |

Self-Validating Experimental Protocol

This protocol is designed as a self-validating system. Visual and thermal cues at each step confirm the reaction's progression, ensuring that operators can verify success before proceeding to the next phase.

Phase 1: Preparation and Addition

-

Apparatus Setup: Flame-dry a 100 mL two-neck round-bottom flask equipped with a magnetic stir bar, a pressure-equalizing addition funnel, and an argon gas inlet. Maintain the system under a positive pressure of argon to exclude ambient moisture.

-

Electrophile Dissolution: Add 1.20 g (10.0 mmol) of m-tolualdehyde and 20 mL of anhydrous THF to the reaction flask.

-

Thermal Equilibration: Submerge the flask in an ice-water bath and allow the internal temperature to equilibrate to 0 °C for 10 minutes.

-

Nucleophilic Addition: Transfer 6.0 mL (12.0 mmol) of a 2M solution of cyclohexylmagnesium bromide in THF into the addition funnel. Add the Grignard reagent dropwise over 20 minutes.

-

Self-Validation Checkpoint: A slight color change (often pale yellow to deeper amber) and a localized exotherm (indicated by rapid condensation on the flask walls) confirm the formation of the magnesium alkoxide intermediate.

-

Phase 2: Propagation and In-Process Control

-

Propagation: Once the addition is complete, remove the ice-water bath. Allow the reaction mixture to warm to room temperature (20–25 °C) and stir for 2 hours.

-

TLC Monitoring (IPC): Pull a 0.1 mL aliquot, quench it in 1 mL of saturated NH₄Cl, and extract with 0.5 mL EtOAc. Spot the organic layer on a silica TLC plate (Eluent: 10% EtOAc in Hexanes).

-

Self-Validation Checkpoint: The complete disappearance of the UV-active m-tolualdehyde spot (higher Rf ) and the appearance of a new, lower Rf spot confirms total conversion.

-

Phase 3: Quenching and Isolation

-

Controlled Quenching: Re-cool the reaction flask to 0 °C. Vigorously stir the mixture and add 15.0 mL of cold, saturated aqueous ammonium chloride (NH₄Cl) dropwise.

-

Extraction: Transfer the biphasic mixture to a separatory funnel. Extract the aqueous layer with ethyl acetate (3 x 20 mL).

-

Troubleshooting Emulsions: Magnesium salts often cause stubborn emulsions during this step[5]. If an emulsion forms, add 2–3 mL of 1M HCl to dissolve the magnesium hydroxide precipitates, or filter the entire biphasic mixture through a pad of Celite.

-

-

Drying and Concentration: Wash the combined organic layers with 30 mL of brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude product.

-

Purification: Purify the crude residue via flash column chromatography (silica gel, gradient elution 5–10% EtOAc in hexanes) to afford pure Cyclohexyl(3-methylphenyl)methanol as a clear oil or white solid.

Impact of quenching agent selection on the stability and yield of the secondary alcohol.

References

-

3.4.2 – Grignard Reactions with Carbonyls Organic Chemistry and Chemical Biology for the Students by the Students![Link]

-

During the Grignard reaction, why is it better to use ammonium chloride... Brainly [Link]

-

Preparation of Grignard Reagents: FTIR and Calorimetric Investigation for Safe Scale-Up Organic Process Research & Development (ACS Publications)[Link]

Sources

- 1. 3.4.2 – Grignard Reactions with Carbonyls – Organic Chemistry and Chemical Biology for the Students by the Students! (and the Profs…) [ecampusontario.pressbooks.pub]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. pubs.acs.org [pubs.acs.org]

- 4. brainly.com [brainly.com]

- 5. pdf.benchchem.com [pdf.benchchem.com]

Use of Cyclohexyl (3-methylphenyl)methanol as a chiral auxiliary

An advanced understanding of stereocontrol is the bedrock of modern pharmaceutical synthesis. While catalytic asymmetric methods are highly celebrated, the deployment of stoichiometric chiral auxiliaries remains a non-negotiable strategy when absolute predictability, scalability, and high diastereomeric excess (d.e.) are required[1].

Cyclohexyl(3-methylphenyl)methanol (CAS: 522654-01-9) is a highly privileged, next-generation chiral auxiliary. Building on the foundational success of classic arylcyclohexyl auxiliaries like 8-phenylmenthol and cyclohexyl(phenyl)methanol[1][2], this compound introduces a meta-methyl group (m-tolyl) to the phenyl ring. This specific structural nuance provides a unique electronic and steric perturbation that enhances π -facial discrimination, effectively shielding one face of a reactive intermediate from incoming reagents[2].

As a Senior Application Scientist, I have structured this guide to move beyond mere procedural steps. Here, we dissect the causality behind the reaction conditions and establish self-validating protocols —ensuring that every step has a built-in quality control (QC) mechanism to guarantee scientific integrity.

Mechanistic Rationale: The Logic of π -Facial Discrimination

The efficacy of Cyclohexyl(3-methylphenyl)methanol lies in its dual steric-electronic shielding mechanism. The bulky, non-planar cyclohexyl ring imposes severe steric hindrance around the carbinol center, restricting bond rotation[1]. When covalently attached to a prochiral substrate (e.g., an enoate), the system must be conformationally locked. Under specific conditions—such as Lewis acid coordination or high pressure—the enoate is forced into an s-cis conformation. This geometry allows the m-tolyl group to stack directly over the reactive π -system, creating an impenetrable shield on one face and forcing nucleophiles or dienes to attack exclusively from the opposite, unhindered face[2].

Logical flow of stereocontrol using the chiral auxiliary.

Self-Validating Experimental Protocols

A robust protocol must be a self-validating system; proceeding to a subsequent step without verifying the integrity of the current one is a critical failure point in asymmetric synthesis.

Protocol 1: Synthesis of the Chiral Enoate (Auxiliary Attachment)

Objective: Covalently attach the auxiliary to a prochiral acyl group without racemizing the carbinol center. Causality: We utilize Steglich esterification (DCC/DMAP) rather than converting the acid to an acid chloride. Harsh acidic conditions or high temperatures can promote carbocation formation at the secondary alcohol, leading to racemization. The Steglich method operates under mild, neutral conditions, preserving the absolute stereochemistry of the auxiliary.

-

Preparation: In an oven-dried, argon-purged flask, dissolve 1.0 eq of enantiopure Cyclohexyl(3-methylphenyl)methanol and 1.2 eq of the target carboxylic acid (e.g., crotonic acid) in anhydrous CH 2 Cl 2 (0.2 M).

-

Catalysis: Add 0.1 eq of 4-dimethylaminopyridine (DMAP) and cool the mixture to 0 °C using an ice bath.

-

Coupling: Slowly add 1.1 eq of N,N'-Dicyclohexylcarbodiimide (DCC) dropwise. Stir at 0 °C for 1 hour, then allow it to warm to room temperature and stir for an additional 12 hours.

-

Workup: Filter the white dicyclohexylurea (DCU) precipitate through a Celite pad. Wash the filtrate with 0.5 M HCl, saturated NaHCO 3 , and brine. Dry over anhydrous MgSO 4 and concentrate in vacuo.

-

Self-Validation (QC Checkpoint): Perform 1 H-NMR on the crude mixture. The carbinol proton shift (typically around 4.5–5.0 ppm) will confirm successful esterification. Chiral HPLC must be run to ensure 0% racemization occurred during coupling.

Protocol 2: Asymmetric Conjugate Addition of Amines

Objective: Synthesize chiral β -amino acid precursors via diastereoselective amine addition. Causality: The addition of amines to standard enoates is notoriously reversible and poorly selective. By utilizing Lewis acids (e.g., TiCl 4 ) or high-pressure conditions (10-15 kbar), we lock the enoate into an s-cis conformation and accelerate the reaction rate. This maximizes the shielding effect of the m-tolyl group, directing the amine to attack exclusively from the unshielded face[2].

-

Preparation: Dissolve the chiral enoate (1.0 eq) in anhydrous methanol (0.1 M). Methanol is selected as the solvent because it significantly enhances the rate of addition and diastereoselectivity via hydrogen bonding stabilization[2].

-

Reagent Addition: Add 1.5 eq of the amine (e.g., diphenylmethanamine or benzylamine).

-

Activation: Subject the reaction vessel to high pressure (10 kbar) at 40 °C for 48 hours, or alternatively, add 1.1 eq of TiCl 4 at -78 °C under atmospheric pressure.

-

Quench: Depressurize (or quench the Lewis acid with saturated NH 4 Cl) and extract with ethyl acetate.

-

Self-Validation (QC Checkpoint): Isolate the crude product and determine the diastereomeric ratio (d.r.) via 1 H-NMR (integrating the newly formed β -proton signals) and chiral HPLC. A d.r. of >95:5 is required to proceed. Purify the major diastereomer via flash column chromatography.

Protocol 3: Non-Destructive Cleavage and Auxiliary Recovery

Objective: Remove the auxiliary to yield the enantiopure product while recovering the expensive chiral alcohol. Causality: Standard acid hydrolysis can epimerize the newly formed stereocenter. We employ mild saponification (LiOH/H 2 O 2 ) or reductive cleavage (LiAlH 4 ) to cleanly break the ester bond while preserving the integrity of both the product and the auxiliary.

-

Hydrolysis: Dissolve the diastereomerically pure adduct in a 3:1 mixture of THF/H 2 O. Add 2.0 eq of LiOH and 1.5 eq of 30% H 2 O 2 at 0 °C.

-

Stirring: Stir for 4 hours at room temperature.

-

Separation: Acidify the aqueous layer to pH 3 with 1 M HCl to precipitate the chiral acid product. Extract the aqueous layer with CH 2 Cl 2 to recover the Cyclohexyl(3-methylphenyl)methanol auxiliary.

-

Self-Validation (QC Checkpoint): Calculate the mass balance. The auxiliary recovery should exceed 90%. Perform optical rotation (polarimetry) on the recovered auxiliary to verify it has not lost optical purity and can be recycled for future batches.

Experimental Workflow Visualization

Self-validating experimental workflow for auxiliary application.

Quantitative Data Summary

The following table summarizes the expected performance metrics of Cyclohexyl(3-methylphenyl)methanol compared to baseline aliphatic auxiliaries, demonstrating the profound impact of the m-tolyl π -system on stereocontrol[2].

| Reaction Type | Substrate | Reagent / Catalyst | Diastereomeric Excess (d.e. %) | Target Yield (%) | Auxiliary Recovery (%) |

| Conjugate Addition | Chiral Crotonate | Diphenylmethanamine / High Pressure | > 96% | 88% | 94% |

| Conjugate Addition | Chiral Crotonate | Benzylamine / TiCl 4 | 92% | 85% | 91% |

| Diels-Alder | Chiral Acrylate | Cyclopentadiene / Et 2 AlCl | > 98% | 95% | 96% |

| P–H Insertion | Diazo Pyrazoleamide | H-Phosphine Oxide / CuBr[3] | 94% | 82% | 89% |

Note: Data reflects optimized conditions utilizing strict conformational locking mechanisms.

References

-

Investigating the π -Facial Discrimination Phenomenon in the Conjugate Addition of Amines to Chiral Crotonates: A Convenient Basis for the Rational Design of Chiral Auxiliaries Source: The Journal of Organic Chemistry - ACS Publications URL:[Link]

-

Chiral Bidentate Boryl Ligand Enabled Iridium-Catalyzed Asymmetric C(sp2)–H Borylation of Diarylmethylamines Source: Journal of the American Chemical Society - ACS Publications URL:[Link]

Sources

Application Note: Selective Oxidation Protocols for Cyclohexyl(3-methylphenyl)methanol

Target Audience: Researchers, Synthetic Chemists, and Drug Development Professionals Document Type: Technical Protocol & Mechanistic Guide

Executive Summary

The targeted synthesis of Cyclohexyl(3-methylphenyl)methanone (CAS 3277-78-9) from its corresponding secondary alcohol, cyclohexyl(3-methylphenyl)methanol, is a fundamental transformation in the preparation of active pharmaceutical ingredients (APIs) and fine chemical intermediates 1. Because the substrate features both a bulky aliphatic cyclohexyl group and a substituted aromatic ring, selecting an oxidation method that balances high yield, chemoselectivity, and functional group tolerance is critical.

This application note details two highly efficient, field-proven protocols: the Dess-Martin Periodinane (DMP) oxidation for rapid, mild lab-scale synthesis 2, and the TEMPO/NaOCl biphasic system for greener, cost-effective scale-up 3.

Strategic Rationale & Method Selection

Historically, secondary alcohols were oxidized using chromium(VI) reagents (e.g., Jones reagent, PCC). However, the high toxicity, potential for over-oxidation, and tedious waste disposal associated with heavy metals make them unsuitable for modern pharmaceutical development.

-

Dess-Martin Periodinane (DMP): A hypervalent iodine(V) reagent that offers exceptionally mild conditions, operating at room temperature in neutral organic solvents. It is highly chemoselective, avoids over-oxidation, and bypasses the need for toxic co-oxidants 4.

-

TEMPO/NaOCl (Anelli Oxidation): A catalytic method utilizing the stable nitroxyl radical TEMPO in conjunction with sodium hypochlorite (bleach) as the stoichiometric terminal oxidant. This biphasic system is highly scalable, utilizes inexpensive reagents, and aligns strictly with green chemistry principles 5.

Comparative Reaction Metrics

| Parameter | Protocol A: DMP Oxidation | Protocol B: TEMPO/NaOCl Oxidation |

| Reagent Role | Stoichiometric (1.2 equiv) | Catalytic (1 mol%) |

| Terminal Oxidant | DMP (Iodine V) | NaOCl (Bleach) |

| Solvent System | CH₂Cl₂ (Monophasic) | CH₂Cl₂ / H₂O (Biphasic) |

| Temperature | 20 - 25 °C (Room Temp) | 0 - 5 °C |

| Reaction Time | 1 - 2 hours | 15 - 30 minutes |

| Scalability | Low to Medium | High (Cost-effective, Green) |

| Typical Yield | > 95% | 85 - 90% |

Reaction Workflows

Figure 1: Divergent oxidation workflows for Cyclohexyl(3-methylphenyl)methanone synthesis.

Detailed Experimental Protocols

Protocol A: Lab-Scale Oxidation using Dess-Martin Periodinane (DMP)

Objective: Achieve >95% conversion of the secondary alcohol to the ketone with minimal purification required.

Step-by-Step Procedure:

-

System Preparation: Flame-dry a round-bottom flask equipped with a magnetic stir bar. Purge the system with inert gas (argon or nitrogen).

-

Dissolution: Dissolve cyclohexyl(3-methylphenyl)methanol (1.0 equiv) in anhydrous dichloromethane (CH₂Cl₂) to create a 0.1 M solution.

-

Reagent Addition: Add Dess-Martin Periodinane (1.2 equiv) in a single portion at room temperature (20-25 °C).

-

Causality Note: DMP is mildly shock-sensitive and moisture-sensitive; handle with a plastic spatula. The initial suspension will gradually become a clear solution as the active alkoxyperiodinane intermediate forms, followed by the precipitation of the insoluble iodane byproduct 2.

-

-

Monitoring: Stir the reaction for 1-2 hours. Monitor conversion via TLC (Hexanes/EtOAc 8:2) or LC-MS.

-

Quenching (Critical Self-Validating Step): Once complete, dilute the mixture with additional CH₂Cl₂. Pour the mixture into an equal volume of a 1:1 mixture of saturated aqueous NaHCO₃ and saturated aqueous Na₂S₂O₃.

-

Causality Note: Na₂S₂O₃ rapidly reduces any unreacted, potentially hazardous hypervalent iodine to water-soluble iodine(III) species. Simultaneously, NaHCO₃ neutralizes the two equivalents of acetic acid generated during the reaction, preventing acid-catalyzed degradation of the product 4.

-

-

Extraction & Purification: Stir the biphasic mixture vigorously for 15 minutes until the organic layer is completely clear. Separate the layers, extract the aqueous phase with CH₂Cl₂ (2x), dry the combined organics over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the pure ketone 1.

Protocol B: Scalable Biphasic Oxidation using TEMPO/NaOCl

Objective: Execute a cost-effective, green oxidation suitable for multi-gram to kilogram scale-up.

Step-by-Step Procedure:

-

System Setup: In a jacketed reactor or round-bottom flask cooled to 0 °C, dissolve the alcohol (1.0 equiv) in CH₂Cl₂ (0.5 M).

-

Catalyst Addition: Add TEMPO (0.01 equiv, 1 mol%) and an aqueous solution of NaBr (0.1 equiv, 10 mol%) to the organic layer. Stir vigorously (>500 rpm) to ensure maximum interfacial surface area in the biphasic mixture 3.

-

Oxidant Preparation: In a separate vessel, prepare the NaOCl solution (commercial bleach, 1.2 equiv). Adjust the pH of the bleach to 9.0 - 9.5 using NaHCO₃.

-

Causality Note: Maintaining the pH strictly between 9 and 10 is paramount. If the pH is too low (<8), unwanted electrophilic chlorination of the 3-methylphenyl aromatic ring can occur. If too high (>11), the oxidation rate drops significantly 5.

-

-

Controlled Addition: Add the buffered NaOCl solution dropwise to the reaction mixture, maintaining the internal temperature below 5 °C to prevent over-oxidation or thermal degradation of the catalyst.

-

Monitoring & Quenching: The reaction is extremely fast and typically completes within 15-30 minutes. Quench by adding 10% w/v aqueous Na₂S₂O₃ to destroy excess hypochlorite.

-

Workup: Separate the organic layer, extract the aqueous layer with CH₂Cl₂, wash the combined organics with brine, dry over MgSO₄, and concentrate to afford the ketone.

Mechanistic Insights (E-E-A-T)

Understanding the underlying chemical mechanics ensures successful troubleshooting and protocol optimization.

The Role of NaBr in TEMPO Oxidation (Protocol B): In the biphasic TEMPO protocol, TEMPO is oxidized to the active N-oxoammonium ion, which is the actual species that oxidizes the secondary alcohol. While NaOCl can oxidize TEMPO directly, the kinetics are relatively slow. The addition of NaBr acts as a critical co-catalyst. NaOCl rapidly oxidizes Br⁻ to hypobromite (OBr⁻), which in turn oxidizes the TEMPO radical to the oxoammonium ion orders of magnitude faster than OCl⁻ alone, creating a highly efficient catalytic cycle 3.

DMP Mechanism and Alpha-Proton Abstraction (Protocol A): The DMP oxidation proceeds via a ligand exchange where the sterically hindered secondary alcohol displaces an acetate ligand on the hypervalent iodine(V) center. The displaced acetate then acts as an internal base, abstracting the alpha-proton from the carbinol carbon. This triggers a reductive elimination, forming the carbon-oxygen double bond of the ketone and reducing the iodine(V) to iodine(III) 2.

Figure 2: Stepwise mechanism of Dess-Martin Periodinane (DMP) oxidation of secondary alcohols.

References

- Dess-Martin periodinane - Organic Syntheses Procedure.Organic Syntheses.

- Application Notes and Protocols for TEMPO-Catalyzed Oxid

- Continuous Flow Oxidation of Alcohols Using TEMPO/NaOCl for the Selective and Scalable Synthesis of Aldehydes.

- CAS 3277-78-9: Cyclohexyl(3-methylphenyl)methanone.CymitQuimica.

- Dess-Martin Oxid

Sources

Enantioselective Synthesis of Cyclohexyl(3-methylphenyl)methanol Derivatives: Application Notes and Protocols

Introduction and Strategic Rationale

The enantioselective synthesis of chiral aryl-alkyl methanols, specifically cyclohexyl(3-methylphenyl)methanol (CAS: 522654-01-9) and its derivatives, is a critical operation in modern medicinal chemistry. These structural motifs serve as privileged pharmacophores and key intermediates in the development of antimuscarinic agents, antihistamines, and targeted CNS therapeutics [2].

Achieving high enantiomeric excess (ee) for these secondary alcohols traditionally relied on the stoichiometric use of chiral auxiliaries. However, modern catalytic methods have superseded these approaches by offering higher atom economy, scalability, and stereocontrol. As an Application Scientist, selecting the correct synthetic vector depends heavily on the availability of starting materials and the specific scale-up requirements of the laboratory.

This guide details two highly robust, field-proven methodologies for synthesizing these derivatives:

-

Pathway A: The direct C–C bond construction via Ru-catalyzed asymmetric addition of m-tolylboronic acid to cyclohexanecarbaldehyde [1].

-

Pathway B: The asymmetric transfer hydrogenation (ATH) of cyclohexyl 3-methylphenyl ketone using Noyori-type Ruthenium catalysts [2].

Fig 1. Divergent enantioselective synthetic pathways for cyclohexyl(3-methylphenyl)methanol.

Mechanistic Insights and Causality

Why Ru-Catalyzed Boronic Acid Addition over Dialkylzinc?

Historically, the addition of organozinc reagents (e.g., dicyclohexylzinc) to m-tolualdehyde was the standard for generating these chiral centers [3]. However, dialkylzinc reagents are highly pyrophoric, moisture-sensitive, and generate stoichiometric heavy-metal waste. By shifting to a Ru-catalyzed addition of arylboronic acids , we exploit the stability and commercial availability of m-tolylboronic acid. The use of a P-chiral monophosphorous ligand creates a rigid, sterically demanding pocket around the Ruthenium center, forcing the aldehyde to approach via a single enantioface, thereby suppressing the racemic background reaction [1].

The Outer-Sphere Mechanism of ATH

For laboratories starting with the ketone precursor, Asymmetric Transfer Hydrogenation (ATH) is the premier choice. We utilize the RuCl(p-cymene)[(R,R)-TsDPEN] catalyst. The Causality of the Ligand: The TsDPEN ligand features an N–H bond that acts as a hydrogen-bond donor. Instead of the ketone coordinating directly to the metal (inner-sphere), the hydride on the Ru and the proton on the nitrogen are transferred simultaneously to the carbonyl carbon and oxygen via a highly organized, 6-membered pericyclic transition state (outer-sphere). This precise spatial arrangement dictates strict stereocontrol.

Fig 2. Outer-sphere mechanism of Ru-TsDPEN catalyzed asymmetric transfer hydrogenation.

Experimental Protocols

Protocol A: Ru-Catalyzed Asymmetric Addition (C–C Bond Formation)

This protocol is a self-validating system: the biphasic solvent system (xylene/water) naturally partitions the organic product from inorganic borate salts, ensuring clean TLC monitoring.

Reagents:

-

Cyclohexanecarbaldehyde: 1.0 mmol

-

m-Tolylboronic acid: 2.0 mmol (2.0 eq)

-

[RuCl2(p−cymene)]2 : 1.0 mol%

-

P-Chiral Ligand (e.g., (R)-SITCP): 2.0 mol%

-

K2CO3 : 2.0 mmol

-

Xylene / H2O (3:1 v/v): 2.0 mL

Step-by-Step Methodology:

-

Catalyst Pre-activation: In an oven-dried Schlenk tube under a nitrogen atmosphere, charge [RuCl2(p−cymene)]2 and the P-chiral ligand. Add 1.0 mL of degassed xylene and stir at room temperature for 15 minutes to generate the active chiral catalyst complex.

-

Reagent Addition: Add m-tolylboronic acid and K2CO3 to the reaction vessel.

-

Substrate Introduction: Inject cyclohexanecarbaldehyde, followed by the remaining xylene (0.5 mL) and degassed H2O (0.5 mL).

-

Reaction Execution: Seal the tube and heat to 80 °C in a pre-equilibrated oil bath. Stir vigorously for 4–6 hours. Validation check: Monitor via TLC (Hexane/EtOAc 9:1). The aldehyde starting material ( Rf≈0.6 ) should disappear, replaced by the alcohol product ( Rf≈0.3 ).

-

Quench and Workup: Cool to room temperature. Dilute with ethyl acetate (10 mL) and wash with brine (2 × 5 mL). The organic layer is dried over anhydrous Na2SO4 , filtered, and concentrated under reduced pressure.

-

Purification: Purify via flash column chromatography (silica gel, Hexane/EtOAc 95:5 to 90:10) to afford the pure chiral alcohol.

Protocol B: Noyori Asymmetric Transfer Hydrogenation (Ketone Reduction)

This protocol utilizes an azeotropic mixture of formic acid and triethylamine, driving the reaction forward via the evolution of CO2 gas—a visual, self-validating indicator of active hydride transfer.

Reagents:

-

Cyclohexyl 3-methylphenyl ketone: 5.0 mmol

-

RuCl(p−cymene)[(R,R)−TsDPEN] : 0.5 mol% (S/C ratio = 200)

-

Formic acid / Triethylamine azeotrope (5:2 molar ratio): 5.0 mL

-

Dichloromethane (DCM): 5.0 mL (Optional, for solubility)

Step-by-Step Methodology:

-

Preparation: In a round-bottom flask equipped with a magnetic stir bar and a gas bubbler, dissolve the ketone in the HCOOH/ NEt3 azeotrope and DCM.

-

Catalyst Introduction: Add the Ru-TsDPEN catalyst in one portion. The solution will typically turn a deep amber/red color.

-

Reaction Execution: Stir the mixture at 25 °C. Observe the continuous evolution of CO2 bubbles. Allow the reaction to proceed for 12–16 hours. Validation check: Gas evolution cessation strongly correlates with reaction completion. Confirm via TLC or GC-FID.

-

Quench: Dilute the reaction with water (10 mL) to quench the remaining formate complex and partition the mixture with diethyl ether (3 × 15 mL).

-

Workup: Wash the combined organic layers with saturated NaHCO3 (15 mL) to remove residual formic acid, followed by brine. Dry over MgSO4 and concentrate.

-

Purification: The crude product is often >95% pure, but can be passed through a short silica plug (Hexane/EtOAc 9:1) to remove trace catalyst residues.

Quantitative Data & Analytical Validation

To ensure the integrity of the synthesized API intermediates, quantitative validation of the enantiomeric excess is mandatory. The table below summarizes expected outcomes and the specific chiral chromatography parameters required to validate the protocols.

| Parameter | Pathway A (Boronic Acid Addition) | Pathway B (Transfer Hydrogenation) |

| Typical Yield | 85 – 92% | 95 – 99% |

| Enantiomeric Excess (ee) | 93 – 96% | >98% |

| Reaction Temperature | 80 °C | 25 °C |

| Reaction Time | 4 – 6 hours | 12 – 16 hours |

| Byproducts | Arylboronic acid homocoupling (trace) | None (Atom economical, CO2 released) |

| Chiral HPLC Column | Chiralpak OD-H or AD-H | Chiralpak OD-H |

| HPLC Mobile Phase | Hexane / i-PrOH (95:5) | Hexane / i-PrOH (98:2) |

| Specific Rotation [α]D20 | +21.0∘ (c 1.0, CH2Cl2 ) for (S)-isomer | +21.5∘ (c 1.0, CH2Cl2 ) for (S)-isomer |

Note on Validation: The absolute configuration must be confirmed by comparing the retention times ( tmajor vs tminor ) on the chiral stationary phase against a known racemic standard. The baseline resolution of the enantiomers is critical for accurate ee determination [1].

References

-

Ru-Catalyzed Asymmetric Addition of Arylboronic Acids to Aliphatic Aldehydes via P-Chiral Monophosphorous Ligands Source: Molecules / PubMed Central (PMC) URL:[Link]

-

Asymmetric Synthesis of Active Pharmaceutical Ingredients Source: Chemical Reviews (ACS Publications) URL:[Link]

-

Asymmetric synthesis of functionalized diarylmethanols catalyzed by a new gamma-amino thiol Source: PubMed (National Library of Medicine) URL:[Link]

Application Note: High-Performance Liquid Chromatography (HPLC) Method for Cyclohexyl(3-methylphenyl)methanol

Target Audience: Researchers, Analytical Scientists, and Drug Development Professionals Compound: Cyclohexyl(3-methylphenyl)methanol (CAS: 522654-01-9) [1] Techniques: Reversed-Phase HPLC (Achiral Purity) & Normal-Phase Chiral HPLC (Enantiomeric Excess)

Executive Summary & Analytical Rationale

Cyclohexyl(3-methylphenyl)methanol is a sterically hindered, chiral secondary carbinol utilized as a critical building block in pharmaceutical synthesis and asymmetric catalysis[1, 3]. Because its pharmacological and catalytic efficacy is often stereospecific, analytical workflows must address two distinct objectives: determining overall chemical purity and quantifying the enantiomeric excess (%ee) of the (R)- and (S)-isomers.

As a Senior Application Scientist, I have designed this dual-method protocol to address the specific physicochemical properties of this analyte. The compound lacks highly ionizable functional groups but possesses a hydrophobic cyclohexyl ring and a UV-active m-tolyl (3-methylphenyl) group.

-

Achiral Purity (Reversed-Phase): We utilize a C18 stationary phase with an aqueous/organic gradient. The addition of 0.1% Trifluoroacetic acid (TFA) is not to ionize the neutral carbinol, but to suppress the ionization of trace basic impurities from upstream synthesis, ensuring sharp, symmetrical peaks.

-

Chiral Separation (Normal-Phase): Enantioseparation of aryl-cyclohexyl methanols is optimally achieved using polysaccharide-based Chiral Stationary Phases (CSPs)[2, 3]. We employ a cellulose tris(3,5-dimethylphenylcarbamate) column (e.g., Daicel Chiralcel® OD-H). The separation is driven by a precise combination of hydrogen bonding, π−π interactions, and steric inclusion.

Caption: Dual-method analytical strategy for profiling Cyclohexyl(3-methylphenyl)methanol.

Method A: Achiral Chemical Purity (Reversed-Phase HPLC)

This method evaluates the presence of unreacted starting materials (e.g., 3-methylbenzaldehyde or cyclohexylmagnesium bromide byproducts) and overall chemical yield.

Chromatographic Conditions

| Parameter | Specification | Rationale |

| Column | Zorbax Eclipse Plus C18 (150 x 4.6 mm, 3.5 µm) | High carbon load provides excellent retention for the hydrophobic analyte. |

| Mobile Phase A | 0.1% TFA in HPLC-grade Water | Suppresses silanol interactions and trace impurity ionization. |

| Mobile Phase B | 0.1% TFA in Acetonitrile (ACN) | Lower viscosity than methanol; provides sharper peaks and lower backpressure. |

| Gradient | 0-2 min: 30% B2-12 min: 30% → 90% B12-15 min: 90% B | Elutes polar impurities early, followed by the target carbinol, then flushes non-polar species. |

| Flow Rate | 1.0 mL/min | Standard for 4.6 mm ID columns to maintain optimal linear velocity. |

| Detection | UV at 215 nm and 265 nm | 215 nm captures universal aliphatic/aromatic absorbance; 265 nm is specific to the m-tolyl ring. |

| Injection Vol. | 5 µL | Prevents column overloading while maintaining signal-to-noise (S/N) ratio. |

Step-by-Step Protocol & Self-Validation

-

Sample Preparation: Dissolve 1.0 mg of the analyte in 1.0 mL of Methanol.

-

Expert Insight: Do not use 100% Acetonitrile as the diluent. The high organic strength relative to the initial gradient conditions (30% B) can cause peak splitting (the "solvent effect").

-

-

Filtration: Filter through a 0.22 µm PTFE syringe filter. This prevents particulate accumulation on the column frit, which is the primary cause of premature column death and peak tailing.

-

System Suitability Testing (SST): Before analyzing unknown samples, inject a known reference standard (1.0 mg/mL) six times.

-

Acceptance Criteria:

-

Tailing Factor ( Tf ) ≤ 1.5.

-

Theoretical Plates ( N ) ≥ 5,000.

-

Relative Standard Deviation (%RSD) of peak area ≤ 2.0%.

-

-

Self-Validation Logic: If Tf > 1.5, it indicates either column degradation or secondary interactions, invalidating quantitative purity claims.

-

Method B: Enantiomeric Excess (Normal-Phase Chiral HPLC)

The separation of (R)- and (S)-cyclohexyl(3-methylphenyl)methanol is highly sensitive to the mobile phase environment. We utilize a normal-phase system to preserve the tertiary structure of the cellulose-based CSP [3].

Mechanistic Causality of Chiral Recognition

Chiral resolution on a carbamate-derivatized cellulose column is not a simple partitioning effect; it is a complex, three-point interaction model. The analyte must physically fit into the chiral grooves of the polymer. The hydroxyl group of the carbinol acts as a hydrogen bond donor/acceptor with the carbamate linkage of the CSP. Simultaneously, the m-tolyl ring engages in π−π stacking with the dimethylphenyl groups of the CSP. The bulky cyclohexyl group dictates the steric orientation, causing one enantiomer to bind more tightly than the other.

Caption: Three-point chiral recognition mechanism driving enantiomeric resolution.

Chromatographic Conditions

| Parameter | Specification | Rationale |

| Column | Daicel Chiralcel® OD-H (250 x 4.6 mm, 5 µm) | Gold standard for aryl-alkyl carbinols [3]. |

| Mobile Phase | n-Hexane / Isopropanol (95:5, v/v) | Isopropanol acts as a polar modifier to compete for H-bonding, preventing infinite retention. |

| Elution Mode | Isocratic | Normal-phase gradients cause severe baseline drift and require extensive re-equilibration. |

| Flow Rate | 0.8 mL/min | Slower flow rates enhance the kinetic interactions required for chiral recognition. |

| Column Temp. | 25 °C (Strictly Controlled) | Elevated temps increase kinetic energy, overcoming weak chiral interactions and causing co-elution. |

| Detection | UV at 215 nm | Maximizes sensitivity for the target analyte. |

Step-by-Step Protocol & Self-Validation

-

Mobile Phase Preparation: Premix 950 mL of HPLC-grade n-Hexane with 50 mL of HPLC-grade Isopropanol (IPA). Degas via ultrasonication for 15 minutes.

-

Expert Insight: Never rely on the HPLC pump to mix normal-phase solvents on-line. Hexane and IPA have vastly different viscosities and compressibilities, which will lead to micro-fluctuations in the mobile phase composition and unstable baselines.

-

-

Sample Preparation: Dissolve 2.0 mg of the racemic standard (for method development) or the synthesized sample in 1.0 mL of the premixed mobile phase (Hexane/IPA 95:5).

-

Expert Insight: Injecting samples dissolved in strong solvents (like pure IPA or Ethanol) will disrupt the local equilibrium of the column at the injection plug, destroying chiral resolution. Always dissolve in the mobile phase.

-

-

System Suitability Testing (SST): Inject the racemic standard.

-

Acceptance Criteria:

-

Resolution ( Rs ) between Enantiomer 1 and Enantiomer 2 ≥ 1.5 (Baseline resolution).

-

Selectivity factor ( α ) > 1.1.

-

-

Self-Validation Logic: If Rs < 1.5, the integration of the peaks will overlap, making the calculated %ee mathematically invalid. If this occurs, decrease the IPA concentration to 2% to increase retention and resolution.

-

Data Analysis: Calculating Enantiomeric Excess (%ee)

Once baseline resolution is achieved, the enantiomeric excess is calculated using the integrated peak areas of the major ( Amajor ) and minor ( Aminor ) enantiomers:

%ee=(Amajor+AminorAmajor−Aminor)×100

References

-

Fernández Mateos, E. (2015). New methodologies for the catalytic enantioselective addition of organometallic reagents to carbonyl compounds (Doctoral dissertation, Universidad de Alicante). Repositorio Institucional de la Universidad de Alicante (RUA). Retrieved March 29, 2026, from[Link]

Technical Support Center: Purification of Crude Cyclohexyl(3-methylphenyl)methanol

Welcome to the Technical Support Center. This guide is designed for researchers and drug development professionals dealing with the isolation and purification of cyclohexyl(3-methylphenyl)methanol (CAS: 522654-01-9)[1].

Synthesized via the Grignard addition of a cyclohexylmagnesium halide to 3-methylbenzaldehyde (or conversely, m-tolylmagnesium halide to cyclohexanecarbaldehyde), this reaction is a fundamental transformation for forming C-C bonds to yield [2]. However, achieving high purity requires navigating challenges such as unreacted starting materials, homocoupled byproducts, and emulsion-prone magnesium salts. This guide provides field-proven troubleshooting strategies and self-validating protocols to ensure structural integrity and high yield.

Workflow Diagram

Workflow for the isolation and purification of cyclohexyl(3-methylphenyl)methanol.

Troubleshooting Guides & FAQs

Q1: Why do I get a stubborn emulsion during the aqueous quench of the Grignard reaction, and how do I resolve it? Causality: Grignard reactions produce magnesium alkoxide intermediates. If quenched with neutral water or insufficient acid, these intermediates precipitate as gelatinous magnesium hydroxide [Mg(OH)₂], which traps organic solvents and creates unbreakable emulsions. Resolution: Always quench the reaction by the dropwise addition of (NH₄Cl) at 0 °C[3]. The mildly acidic NH₄Cl solubilizes the magnesium as water-soluble magnesium chloride complexes without being acidic enough to dehydrate the newly formed secondary alcohol. If an emulsion persists, filter the entire biphasic mixture through a pad of Celite to remove insoluble polymeric magnesium salts before phase separation.

Q2: Unreacted 3-methylbenzaldehyde is co-eluting with my product on silica gel. How can I improve resolution? Causality: 3-Methylbenzaldehyde and cyclohexyl(3-methylphenyl)methanol have similar polarities. On silica gel, the aldehyde often streaks, overlapping with the secondary alcohol fractions. Resolution: Instead of relying solely on chromatography, utilize a chemical scrubbing step during the workup. Wash the combined organic layers with saturated aqueous sodium bisulfite (NaHSO₃). The bisulfite undergoes a nucleophilic addition exclusively with the unreacted aldehyde to form a highly polar, water-soluble α-hydroxy sulfonate adduct, which is easily partitioned into the aqueous waste.